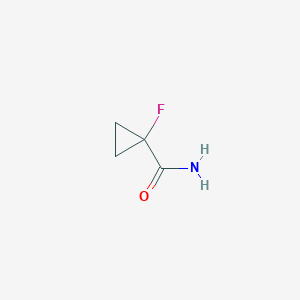

1-Fluorocyclopropanecarboxamide

Description

1-Fluorocyclopropanecarboxamide is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FNO (based on its carboxylic acid precursor, C₄H₅FO₂ ). The compound features a cyclopropane ring substituted with a fluorine atom and a carboxamide group, conferring unique electronic and steric properties. It is primarily utilized in medicinal chemistry and materials science due to its ability to modulate biological activity and physicochemical stability. The fluorinated cyclopropane core enhances metabolic resistance and binding affinity in drug design .

Properties

IUPAC Name |

1-fluorocyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAXMYYQWMFZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Fluorocyclopropanecarboxamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The introduction of fluorine into organic molecules can significantly alter their pharmacological profiles, enhancing their efficacy and selectivity against various biological targets. This article delves into the biological activity of 1-fluorocyclopropanecarboxamide, highlighting synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis of 1-Fluorocyclopropanecarboxamide

The synthesis of 1-fluorocyclopropanecarboxamide typically involves several steps:

- Preparation of Cyclopropane Derivatives : Cyclopropane derivatives can be synthesized through alkylation reactions involving 2-phenyl acetonitrile and 1,2-dibromoethane, followed by hydrolysis to obtain the corresponding carboxylic acid.

- Fluorination : The introduction of fluorine can be achieved via electrophilic fluorination methods, which enhance the compound's lipophilicity and metabolic stability.

- Amidation : The final step involves coupling the fluorinated cyclopropane carboxylic acid with amines to form the desired amide.

Biological Activity

1-Fluorocyclopropanecarboxamide exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that derivatives of cyclopropane carboxamides show effective inhibition on the proliferation of cancer cell lines such as U937, a human myeloid leukemia cell line. Notably, these compounds did not exhibit significant cytotoxicity towards normal cells, suggesting a selective action against tumor cells .

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the mechanism of action often involves the formation of stable enzyme-inhibitor complexes through ring-opening reactions that enhance the binding affinity to target sites .

- Neurochemical Effects : Some studies suggest that cyclopropane derivatives can modulate neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors in the central nervous system .

Structure-Activity Relationships (SAR)

The biological activity of 1-fluorocyclopropanecarboxamide is closely related to its structural features:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for improving bioavailability.

- Ring Strain : The inherent strain in cyclopropane rings contributes to their reactivity and ability to interact with biological macromolecules.

- Functional Groups : Variations in substituents on the cyclopropane ring can lead to diverse biological profiles, allowing for fine-tuning of activity against specific targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of cyclopropane derivatives:

- Anticancer Studies : In vitro studies demonstrated that specific derivatives exhibited potent antiproliferative effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Enzyme Inhibition Assays : Experiments assessing the inhibition of key metabolic enzymes revealed that certain cyclopropane derivatives could effectively inhibit enzyme activity, providing insights into their potential as drug candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-fluorocyclopropanecarboxamide and their distinguishing features:

Physicochemical Properties

- Lipophilicity : Fluorine substitution in 1-fluorocyclopropanecarboxamide reduces logP compared to phenyl analogues, improving aqueous solubility .

- Thermal Stability : Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl) exhibit higher melting points (>150°C) due to enhanced crystal packing .

- Stereochemical Impact: Diastereomers of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropanecarboxamide show distinct NMR profiles (dr 23:1), affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.